

# An In-depth Technical Guide to 5-Bromo-2-ethoxybenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-2-ethoxybenzonitrile

Cat. No.: B1270677

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-ethoxybenzonitrile**, a halogenated aromatic nitrile with potential applications in medicinal chemistry and materials science. This document details its chemical identity, structural information, a proposed synthetic route based on established chemical principles, and key physicochemical properties.

## Core Concepts: CAS Number and Structure

CAS Number: 331744-91-3

Chemical Structure:

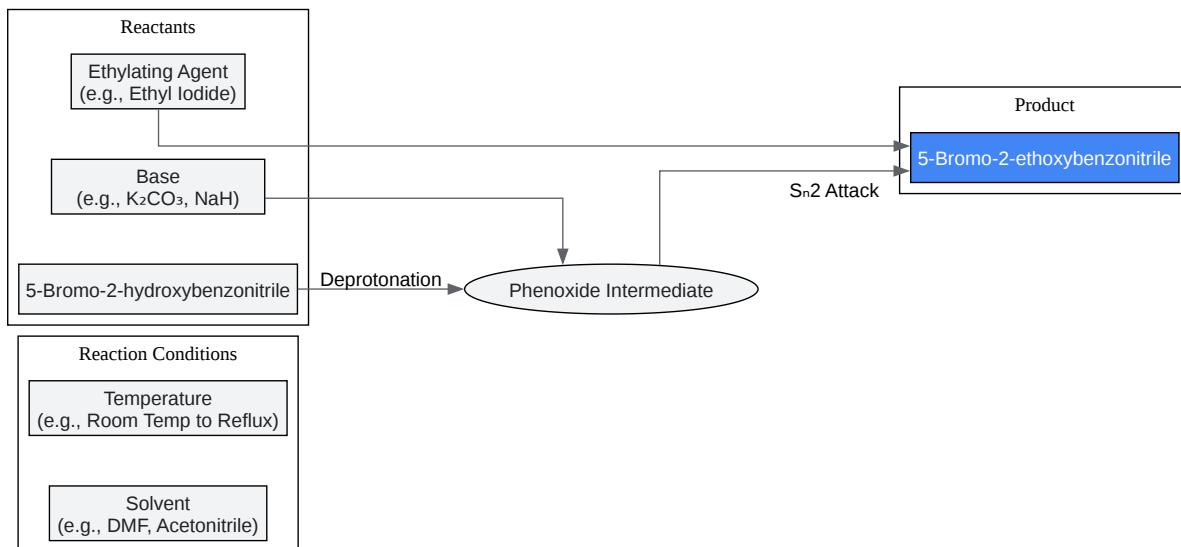
The molecular structure of **5-Bromo-2-ethoxybenzonitrile** consists of a benzene ring substituted with a bromine atom at position 5, an ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) at position 2, and a nitrile group (-CN) at position 1.

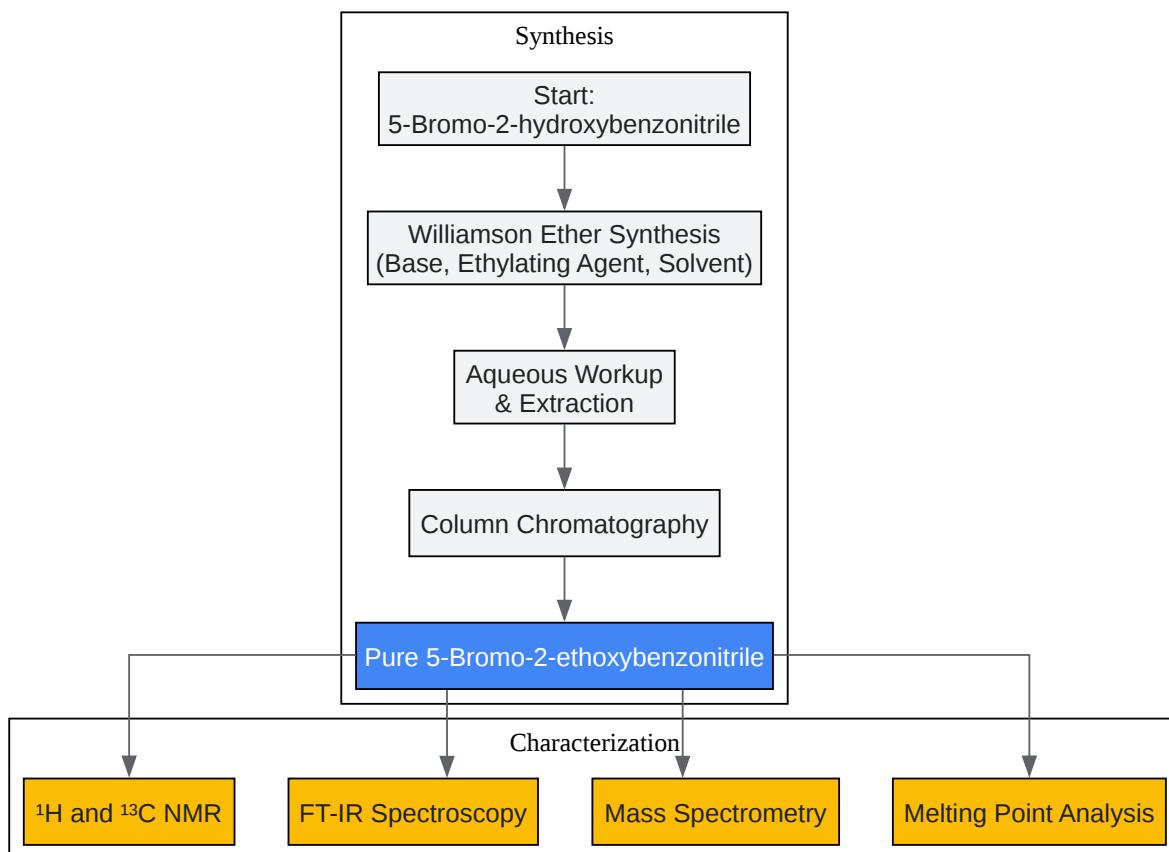
Molecular Formula: C<sub>9</sub>H<sub>8</sub>BrNO

Molecular Weight: 226.07 g/mol

IUPAC Name: **5-Bromo-2-ethoxybenzonitrile**

## Physicochemical and Spectroscopic Data


A comprehensive summary of the known and predicted physicochemical and spectroscopic data for **5-Bromo-2-ethoxybenzonitrile** and its key starting material, 5-Bromo-2-hydroxybenzonitrile, is presented below.


| Property                    | 5-Bromo-2-ethoxybenzonitrile                                                                                                                                | 5-Bromo-2-hydroxybenzonitrile      |
|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------|
| CAS Number                  | 331744-91-3                                                                                                                                                 | 40530-18-5                         |
| Molecular Formula           | C <sub>9</sub> H <sub>8</sub> BrNO                                                                                                                          | C <sub>7</sub> H <sub>4</sub> BrNO |
| Molecular Weight            | 226.07 g/mol                                                                                                                                                | 198.02 g/mol <a href="#">[1]</a>   |
| Appearance                  | White to off-white solid<br>(predicted)                                                                                                                     | White to off-white powder          |
| Melting Point               | Not available                                                                                                                                               | 158-163 °C                         |
| Boiling Point               | Not available                                                                                                                                               | Not available                      |
| Solubility                  | Soluble in common organic solvents (predicted)                                                                                                              | Low solubility in water            |
| <sup>1</sup> H NMR Data     | Predicted shifts: Aromatic protons ( $\delta$ 6.9-7.7 ppm), -OCH <sub>2</sub> - (quartet, $\delta$ ~4.1 ppm), -CH <sub>3</sub> (triplet, $\delta$ ~1.4 ppm) | Available                          |
| <sup>13</sup> C NMR Data    | Predicted                                                                                                                                                   | Available                          |
| IR Data (cm <sup>-1</sup> ) | Predicted peaks: C≡N stretch (~2220-2240), C-O stretch (~1250), C-Br stretch                                                                                | Available                          |
| Mass Spec Data              | Predicted m/z for [M] <sup>+</sup> and [M+2] <sup>+</sup> due to bromine isotope pattern                                                                    | Available                          |

## Experimental Protocol: Synthesis of 5-Bromo-2-ethoxybenzonitrile

The synthesis of **5-Bromo-2-ethoxybenzonitrile** can be effectively achieved via a Williamson ether synthesis. This well-established  $S_N2$  reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.<sup>[2][3]</sup> In this case, 5-Bromo-2-hydroxybenzonitrile is deprotonated to form the corresponding phenoxide, which then reacts with an ethylating agent.

Reaction Scheme:





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-ethoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270677#5-bromo-2-ethoxybenzonitrile-cas-number-and-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)